molecular formula C17H16O5 B1324006 3-Acetoxy-2',4'-dimethoxybenzophenone CAS No. 109251-36-7

3-Acetoxy-2',4'-dimethoxybenzophenone

Cat. No.: B1324006
CAS No.: 109251-36-7
M. Wt: 300.3 g/mol
InChI Key: VFBWNBMMDLTVAO-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,4’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5 It is a derivative of benzophenone, characterized by the presence of acetoxy and methoxy groups on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-2’,4’-dimethoxybenzophenone typically involves the acetylation of 2’,4’-dimethoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Anhydrous conditions are preferred

    Reaction Time: Several hours to ensure complete acetylation

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-2’,4’-dimethoxybenzophenone follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Continuous Stirring: To ensure uniform reaction conditions

    Purification: Techniques such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-2’,4’-dimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones

    Reduction: Reduction reactions can yield hydroxy derivatives

    Substitution: Electrophilic aromatic substitution reactions are common due to the presence of methoxy groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nitrating agents

Major Products

    Oxidation: Quinones

    Reduction: Hydroxy derivatives

    Substitution: Halogenated or nitrated benzophenones

Scientific Research Applications

3-Acetoxy-2’,4’-dimethoxybenzophenone finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis and photoinitiators for polymerization reactions

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its therapeutic potential in treating diseases such as osteoarthritis and rheumatoid arthritis

    Industry: Utilized in the production of polymer materials like adhesives, coatings, and inks

Mechanism of Action

The mechanism of action of 3-Acetoxy-2’,4’-dimethoxybenzophenone involves its interaction with molecular targets and pathways:

    Photoinitiation: Absorbs UV light and generates free radicals, initiating polymerization reactions

    Biological Activity: Interacts with cellular targets, potentially inhibiting enzymes or disrupting cellular processes

Comparison with Similar Compounds

Similar Compounds

  • 3-Acetoxy-2’,3’-dimethoxybenzophenone
  • 4,4’-Dimethoxybenzophenone
  • 2,4-Dimethoxybenzophenone

Uniqueness

3-Acetoxy-2’,4’-dimethoxybenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both acetoxy and methoxy groups enhances its versatility in various applications.

Properties

IUPAC Name

[3-(2,4-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-14-6-4-5-12(9-14)17(19)15-8-7-13(20-2)10-16(15)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBWNBMMDLTVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641672
Record name 3-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109251-36-7
Record name 3-(2,4-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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